N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (CAS: 1845698-60-3) is a pyrimidine-derived compound characterized by a trifluoromethyl group at the 4-position, a 4-nitrophenyl substituent at the 6-position, and an N-methyl glycine moiety at the 2-position. Its molecular formula is C₁₄H₁₁F₃N₄O₄, with a molecular weight of 356.26 g/mol . The 4-nitrophenyl group confers strong electron-withdrawing properties, while the trifluoromethyl group enhances metabolic stability and lipophilicity.
Properties
Molecular Formula |
C14H11F3N4O4 |
|---|---|
Molecular Weight |
356.26 g/mol |
IUPAC Name |
2-[methyl-[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H11F3N4O4/c1-20(7-12(22)23)13-18-10(6-11(19-13)14(15,16)17)8-2-4-9(5-3-8)21(24)25/h2-6H,7H2,1H3,(H,22,23) |
InChI Key |
HTUPZUSRUUJHCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques like continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups can modulate the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The glycine moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound enhances electrophilicity at the pyrimidine ring, favoring reactions such as nucleophilic aromatic substitution . In contrast, the 4-methoxyphenyl analog (C₁₅H₁₄F₃N₃O₃) exhibits reduced reactivity due to electron donation from the methoxy group, which may stabilize charge in photochemical applications .
- The N-methyl glycine moiety in the target compound improves lipophilicity compared to non-methylated analogs like N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₁H₈F₃N₃O₂S), enhancing membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility: The target compound (356.26 g/mol) has moderate solubility in polar aprotic solvents (e.g., DMSO), whereas the 2-naphthyl analog (361.33 g/mol) shows lower aqueous solubility due to increased hydrophobicity . The 3-thienyl analog (303.26 g/mol) exhibits higher solubility in ethanol, attributed to its smaller size and sulfur atom .
Stability :
- The 4-nitrophenyl group may confer susceptibility to reduction under acidic conditions, whereas the 4-methoxyphenyl analog is more stable in oxidative environments .
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